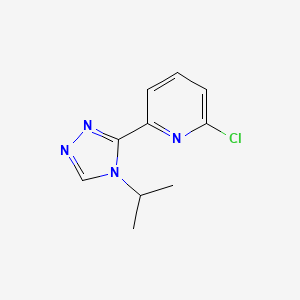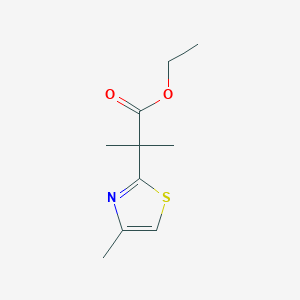![molecular formula C13H22O5 B13984158 Ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13984158.png)
Ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H18O4. It is known for its unique spirocyclic structure, which includes both five-membered and six-membered rings. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and proceeds through the formation of a spirocyclic intermediate . The reaction conditions usually include refluxing the reactants in an inert atmosphere to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation and recrystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Applications De Recherche Scientifique
8-Ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: As a potential bioactive compound in the study of enzyme inhibitors and receptor modulators.
Medicine: In the development of new therapeutic agents, particularly in the field of analgesics and anti-inflammatory drugs.
Industry: As an intermediate in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 8-Ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been studied as a potential inhibitor of metalloproteinases and as a modulator of TRPM8 receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl cyclohexanone-2,4-dicarboxylic ester
- Triethyl pentane-1,3,5-tricarboxylate
- Cyclohexanecarboxylic acid ethyl ester
- 4-Oxocyclohexanecarboxylic acid
Uniqueness
8-Ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with molecular targets in a specific manner, making it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C13H22O5 |
|---|---|
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H22O5/c1-3-15-11(14)12(16-4-2)5-7-13(8-6-12)17-9-10-18-13/h3-10H2,1-2H3 |
Clé InChI |
MVLFRMOMZCYYJM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC2(CC1)OCCO2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















